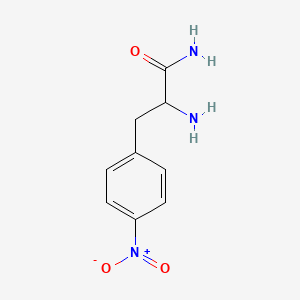
Thiomethanesulfonic Acid S-2-Propynyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propargyl Methanethiosulfonate is a chemical compound with the molecular formula C₄H₆O₂S₂ and a molecular weight of 150.22 g/mol . It is known for its ability to specifically and rapidly react with thiols to form mixed disulfides . This compound is used in various scientific research applications, particularly in probing the structures of receptor channels such as the acetylcholine receptor channel, the gamma-aminobutyric acid receptor channel, and the lactose permease .
Métodos De Preparación
Propargyl Methanethiosulfonate can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution of aryl-propargyl alcohols . This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. Industrial production methods may vary, but they generally involve similar principles of nucleophilic substitution and catalysis .
Análisis De Reacciones Químicas
Propargyl Methanethiosulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the propargyl group is replaced by another nucleophile.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Catalytic Reactions: Transition metal-catalyzed propargylic substitution reactions are also common, involving intermediates such as metal-allenylidene.
Common reagents used in these reactions include Lewis acids, transition metals, and Brønsted acids . The major products formed depend on the specific reaction conditions and the nature of the nucleophile or catalyst used .
Aplicaciones Científicas De Investigación
Propargyl Methanethiosulfonate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Propargyl Methanethiosulfonate involves its ability to react with thiols to form mixed disulfides . This reaction is facilitated by the presence of a propargyl group, which is highly reactive towards thiols. The compound can also participate in catalytic propargylic substitution reactions, where it forms intermediates such as metal-allenylidene . These intermediates play a crucial role in the overall reaction mechanism, leading to the formation of various products .
Comparación Con Compuestos Similares
Propargyl Methanethiosulfonate can be compared with other propargyl derivatives, such as propargyl alcohols and propargylamines . These compounds share similar reactivity patterns due to the presence of the propargyl group. Propargyl Methanethiosulfonate is unique in its ability to specifically react with thiols to form mixed disulfides . This property distinguishes it from other propargyl derivatives, making it particularly useful in specific scientific research applications .
Similar Compounds
- Propargyl Alcohol
- Propargylamine
- Propargyl Tricarboxylate
Propiedades
Fórmula molecular |
C4H6O2S2 |
|---|---|
Peso molecular |
150.2 g/mol |
Nombre IUPAC |
3-methylsulfonylsulfanylprop-1-yne |
InChI |
InChI=1S/C4H6O2S2/c1-3-4-7-8(2,5)6/h1H,4H2,2H3 |
Clave InChI |
BLCBCXUNFGTUJI-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)SCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[4,6-Dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]heptanoic acid](/img/structure/B15286906.png)



![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15286952.png)

![2-{4-[1-(2,4-Diamino-pteridin-6-ylmethyl)-but-3-ynyl]-benzoylamino}-pentanedioic acid](/img/structure/B15286967.png)


![[2-Hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B15286989.png)

![beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 4-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-](/img/structure/B15286993.png)
![Trilithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B15286998.png)

